molecular formula C10H20ClNO4 B1662837 Levocarnitine propionate hydrochloride CAS No. 119793-66-7

Levocarnitine propionate hydrochloride

Cat. No.: B1662837
CAS No.: 119793-66-7
M. Wt: 253.72 g/mol
InChI Key: KTFMPDDJYRFWQE-DDWIOCJRSA-N
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Scientific Research Applications

Levocarnitine propionate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: It plays a role in studies related to fatty acid metabolism and mitochondrial function.

    Medicine: It is used in the treatment of peripheral arterial disease and congestive heart disease. .

    Industry: It is used in the formulation of dietary supplements and pharmaceuticals.

Mechanism of Action

Target of Action

Levocarnitine propionate hydrochloride primarily targets the mitochondria in cells . It plays a crucial role in the transport of long-chain fatty acids across the inner mitochondrial membrane, which is essential for subsequent β-oxidation and energy production .

Mode of Action

This compound acts as a carrier molecule in the transport of long-chain fatty acids across the inner mitochondrial membrane . It also exports acyl groups from subcellular organelles and from cells to urine before they accumulate to toxic concentrations . Lack of carnitine can lead to liver, heart, and muscle problems .

Biochemical Pathways

This compound is involved in the carnitine shuttle , a biochemical pathway that transports long-chain fatty acids from the cytosol into the mitochondria for β-oxidation . It also plays a role in the regulation of metabolic pathways involved in skeletal muscle protein balance: proteolysis and protein synthesis .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is absorbed partly via carrier-mediated transport and partly by passive diffusion . Levocarnitine is eliminated from the body mainly via urinary excretion .

Result of Action

This compound’s action results in increased energy production, as it facilitates the transport of fatty acids into the mitochondria for β-oxidation . It also has potential therapeutic effects, such as stimulating gastric and pancreatic secretions and treating hyperlipoproteinemias .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the concentration of the compound in tissue can increase proportionally to the depth of the fishes natural environment . .

Safety and Hazards

Levocarnitine propionate hydrochloride is harmful by inhalation, in contact with skin, and if swallowed . It’s also important to note that D-carnitine, an isomer of L-carnitine, is toxic to the body as it may inhibit the absorption of other forms of carnitine .

Future Directions

Levocarnitine propionate hydrochloride has been used to treat various conditions such as renal function deterioration, congestive heart failure, and intermittent claudication . Future research may focus on its potential use in the management of kidney disease and its role in reducing cellular oxidative damage and maintaining mitochondrial function .

Biochemical Analysis

Biochemical Properties

Levocarnitine propionate hydrochloride is involved in several biochemical reactions. It interacts with enzymes such as pyruvate dehydrogenase and carnitine palmitoyltransferase, facilitating the transport of fatty acids into the mitochondria . This interaction is essential for the conversion of fatty acids into energy. Additionally, this compound acts as a free radical scavenger, providing antioxidant benefits .

Cellular Effects

This compound influences various cellular processes. It enhances mitochondrial function by increasing the flux through the citric acid cycle and stimulating pyruvate dehydrogenase activity . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of acetyl-CoA and CoA within the cell . These effects contribute to improved energy production and reduced oxidative stress.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a carrier molecule. It facilitates the transport of long-chain fatty acids across the inner mitochondrial membrane . This process is crucial for lipid metabolism and energy production. This compound also exports acyl groups from subcellular organelles and cells to urine, preventing the accumulation of toxic concentrations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard conditions, but its long-term effects on cellular function have been studied in both in vitro and in vivo settings . These studies have shown that this compound can maintain mitochondrial function and energy production over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to improve motor, cognitive, and behavioral measures in models of Huntington’s disease . At high doses, adverse effects such as hypertension, fever, tachycardia, and seizures have been reported . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It plays a key role in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation . This process is essential for energy production. Additionally, this compound interacts with enzymes such as pyruvate dehydrogenase, regulating the acetyl-CoA/CoA ratio within the cell .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It is primarily localized in the mitochondria, where it facilitates the transport of fatty acids for energy production . This compound also accumulates in tissues with high energy demands, such as the heart and skeletal muscles .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria . This localization is crucial for its role in energy metabolism. The compound’s activity and function are influenced by its targeting signals and post-translational modifications, which direct it to specific compartments within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Levocarnitine propionate can be synthesized by esterifying levocarnitine with propionic acid. The reaction typically involves the use of a suitable catalyst and occurs under controlled temperature and pH conditions to ensure the formation of the desired ester.

Industrial Production Methods: In industrial settings, the production of levocarnitine propionate involves the following steps:

Chemical Reactions Analysis

Types of Reactions: Levocarnitine propionate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various by-products, depending on the conditions.

    Reduction: Under specific conditions, it can be reduced to its corresponding alcohol.

    Substitution: It can undergo substitution reactions where the propionate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

Uniqueness: Levocarnitine propionate is unique in its specific application for peripheral arterial disease and its ability to enhance exercise tolerance in congestive heart disease. Its esterified form allows for better absorption and utilization in the body compared to other derivatives .

Properties

{ "Design of Synthesis Pathway": "The synthesis of Levocarnitine propionate hydrochloride can be achieved through the reaction of levocarnitine with propionic anhydride followed by hydrochloric acid treatment.", "Starting Materials": [ "Levocarnitine", "Propionic anhydride", "Hydrochloric acid" ], "Reaction": [ "Levocarnitine is reacted with propionic anhydride in the presence of a catalyst such as pyridine or triethylamine.", "The reaction mixture is heated to reflux for several hours to complete the reaction.", "The resulting product is then treated with hydrochloric acid to form Levocarnitine propionate hydrochloride.", "The product is isolated by filtration, washed with water and dried." ] }

L-Propionylcarnitine, a propionyl ester of L-carnitine, increases the intracellular pool of L-carnitine. It exhibits a high affinity for the enzyme carnitine acetyltransferase (CAT) and, thus, is readily converted into propionyl-coenzyme A and free carnitine. It has been reported that L-propionylcarnitine possesses a protective action against heart ischemia-reperfusion injury;... To obtain a better insight into the antiradical mechanism of L-propionylcarnitine, the present research analyzed the superoxide scavenging capacity of L-propionylcarnitine and its effect on linoleic acid peroxidation. In addition, the effect of L-propionylcarnitine against DNA cleavage was estimated using pBR322 plasmid. ... L-propionylcarnitine showed a dose-dependent free-radical scavenging activity. In fact, it was able to scavenge superoxide anion, to inhibit the lipoperoxidation of linoleic acid, and to protect pBR322 DNA from cleavage induced by H2O2 UV-photolysis.

CAS No.

119793-66-7

Molecular Formula

C10H20ClNO4

Molecular Weight

253.72 g/mol

IUPAC Name

(3R)-3-propanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride

InChI

InChI=1S/C10H19NO4.ClH/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4;/h8H,5-7H2,1-4H3;1H/t8-;/m1./s1

InChI Key

KTFMPDDJYRFWQE-DDWIOCJRSA-N

Isomeric SMILES

CCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C.Cl

SMILES

CCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Canonical SMILES

CCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl

Appearance

Assay:≥98%A crystalline solid

119793-66-7

Pictograms

Irritant

Synonyms

Dromos; Levocarnitine propionate; ST 261

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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